molecular formula C7H9F2N3O3 B8019901 3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole

3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B8019901
M. Wt: 221.16 g/mol
InChI Key: ANBGYYSKOOOEIH-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethoxy group, an ethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic steps, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products:

    Aminopyrazoles: From the reduction of the nitro group.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Fluorinated Compounds: The difluoroethoxy group imparts unique properties, making it valuable in the design of novel fluorinated compounds.

Biology and Medicine:

    Enzyme Inhibitors: The compound’s structure allows it to act as an inhibitor for certain enzymes, making it useful in biochemical research.

Industry:

    Agrochemicals: Used in the development of new pesticides and herbicides.

    Materials Science: Incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism by which 3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    3-(2,2-Difluoroethoxy)-1-ethyl-5-nitro-1H-pyrazole: Similar structure but with the nitro group at a different position on the pyrazole ring.

Uniqueness: 3-(2,2-Difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the difluoroethoxy group is particularly noteworthy, as it imparts distinct electronic and steric properties that can enhance the compound’s performance in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-1-ethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O3/c1-2-11-3-5(12(13)14)7(10-11)15-4-6(8)9/h3,6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBGYYSKOOOEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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